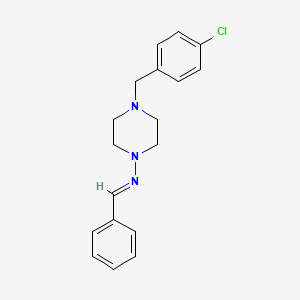
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Übersicht
Beschreibung
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP belongs to a class of compounds known as piperazine derivatives, which have been studied extensively for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound is thought to act on the GABAergic system, which is involved in the regulation of anxiety and psychosis. In cancer research, this compound is believed to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis. In infectious diseases, this compound is thought to interfere with viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been shown to increase GABA levels in the brain, which leads to anxiolytic and antipsychotic effects. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments, including its high purity, stability, and well-defined chemical structure. However, this compound also has some limitations, such as its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields such as immunology and cardiovascular diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Its synthesis method has been optimized to yield high purity this compound with good yields. This compound's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in water and limited availability. There are several future directions for this compound research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antipsychotic effects in animal models. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties.
Eigenschaften
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18(2)22-10-8-20(9-11-22)16-23-25-14-12-24(13-15-25)17-21-6-4-19(3)5-7-21/h4-11,16,18H,12-15,17H2,1-3H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZXKMLIFLCOIJ-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



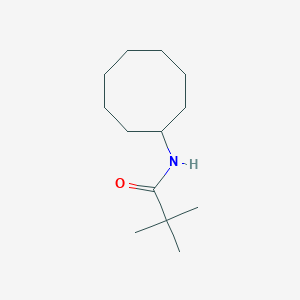
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)
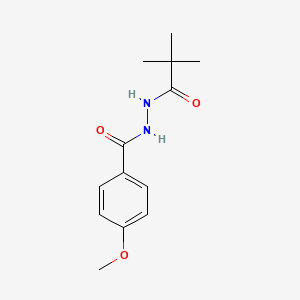
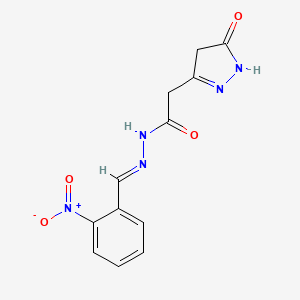
![4-methoxy-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3890243.png)

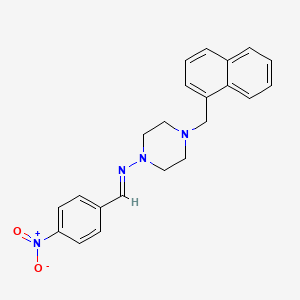
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-thienylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890269.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890277.png)
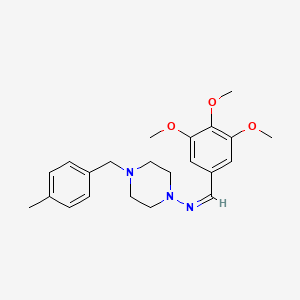
![N'-[2-(4-chlorophenyl)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B3890302.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890310.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3890329.png)
